Linalyl hexanoate

Description

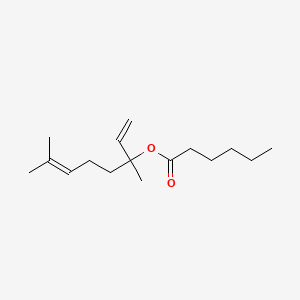

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-6-8-9-12-15(17)18-16(5,7-2)13-10-11-14(3)4/h7,11H,2,6,8-10,12-13H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKCLFLTXBBMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(C)(CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052519 | |

| Record name | 3,7-Dimethylocta-1,6-dien-3-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless, oily liquid | |

| Record name | Linalyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/351/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

252.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in alcohol and oils | |

| Record name | Linalyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/351/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.886-0.892 (20°) | |

| Record name | Linalyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/351/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-23-9 | |

| Record name | Linalyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-yl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethylocta-1,6-dien-3-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1-vinylhex-4-enyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M593F8B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linalyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Linalyl Hexanoate in Aromatic Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linalyl hexanoate is a monoterpene ester that contributes significantly to the characteristic aroma of many aromatic plants. As a key component of essential oils, its biosynthesis is of considerable interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. Furthermore, it outlines common experimental protocols for the study of this pathway and presents relevant quantitative data from scientific literature.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process involving the convergence of two major metabolic pathways: the terpenoid biosynthesis pathway for the alcohol moiety (linalool) and the fatty acid metabolism pathway for the acyl moiety (hexanoyl-CoA). The final step is an esterification reaction catalyzed by an alcohol acyltransferase.

Precursor I: Linalool Biosynthesis via the MEP Pathway

Linalool, a tertiary monoterpene alcohol, is synthesized in the plastids of plant cells through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2][3] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][3]

-

IPP and DMAPP Synthesis: The MEP pathway involves a series of enzymatic reactions to generate IPP and DMAPP.

-

Geranyl Diphosphate (GPP) Formation: One molecule of IPP and one molecule of DMAPP are condensed by GPP synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP).[4]

-

Linalool Synthesis: The final step is the conversion of GPP to linalool, a reaction catalyzed by a specific monoterpene synthase known as linalool synthase (LIS).[1]

Precursor II: Hexanoyl-CoA Biosynthesis

Hexanoyl-CoA, the activated form of hexanoic acid, serves as the acyl donor in the esterification reaction. Its biosynthesis is linked to fatty acid metabolism. While the precise pathway can vary, a likely route involves the activation of free hexanoate or the breakdown of longer-chain fatty acids.[5][6]

-

Hexanoate Origin: Hexanoate can be formed through various processes, including the oxygenation and subsequent breakdown of unsaturated fatty acids.[5][6]

-

Acyl-Activation: Free hexanoate is activated to hexanoyl-CoA by an acyl-activating enzyme (AAE), also known as a hexanoyl-CoA synthetase, in an ATP-dependent reaction.[5] Studies in Cannabis sativa have identified a specific AAE (CsAAE1) responsible for supplying hexanoyl-CoA to the cannabinoid pathway, suggesting a similar mechanism may exist for ester biosynthesis in other plants.[5]

Final Step: Esterification by Alcohol Acyltransferase (AAT)

The convergence of the two pathways occurs in the final step, where linalool and hexanoyl-CoA are combined to form this compound. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) .[7][8][9]

-

Enzyme Family: Plant AATs are members of the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[8][10]

-

Reaction: AAT catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to the hydroxyl group of linalool, releasing Coenzyme A (CoA) and forming the final ester product.[7]

Regulation of Biosynthesis

The production of this compound is tightly regulated at multiple levels, from the expression of biosynthetic genes to the availability of precursors.

-

Transcriptional Regulation: The expression of genes encoding key enzymes like terpene synthases (TPS) and alcohol acyltransferases (AATs) is a primary control point. Transcription factors (TFs) from families such as bHLH, NAC, and ERF have been shown to regulate TPS gene expression, thereby controlling the supply of the linalool precursor.[11] For example, in peach, the transcription factor PpbHLH1 directly binds to the promoter of a linalool synthase gene (PpTPS3) to activate its expression.[11]

-

Epigenetic Regulation: Recent studies have indicated that DNA methylation can also play a role. In peach, increased expression of PpTPS3 during fruit ripening was associated with a decrease in the 5mC methylation level in its promoter region, suggesting epigenetic control over linalool production.[11]

-

Substrate Availability: The flux through the MEP and fatty acid pathways directly impacts the availability of linalool and hexanoyl-CoA, respectively. The activity of rate-limiting enzymes in these upstream pathways, such as DXS in the MEP pathway, can therefore influence the final yield of the ester.

Quantitative Data Summary

Quantitative analysis of terpene esters in plants is crucial for understanding metabolic flux and for breeding programs. The data below is compiled from studies on related compounds, illustrating typical concentrations and the effects of metabolic inhibition.

| Plant/System | Compound | Condition | Result | Reference |

| Salvia sclarea (Clary Sage) | Linalyl Acetate | Control (Inflorescence) | ~4.5% of calyx dry mass | [1] |

| Salvia sclarea (Clary Sage) | Linalyl Acetate | Treated with 100 µM Fosmidomycin (MEP inhibitor) | 97% reduction in content | [1] |

| Salvia sclarea (Clary Sage) | Sclareol | Control (Inflorescence) | ~7.5% of calyx dry mass | [1] |

| Salvia sclarea (Clary Sage) | Sclareol | Treated with 100 µM Fosmidomycin (MEP inhibitor) | 70% reduction in content | [1] |

| Enzymatic Synthesis | Linalyl Acetate | Novozym 435, 70°C, 9:1 acid:alcohol ratio | 5.6% conversion | [12] |

| Enzymatic Synthesis | Eugenyl Acetate | Novozym 435, 60°C, 5:1 acid:alcohol ratio | 100% conversion | [12] |

Experimental Protocols

Investigating the biosynthesis of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the transcript abundance of candidate Terpene Synthase (TPS) and Alcohol Acyltransferase (AAT) genes.

-

RNA Extraction: Isolate total RNA from the plant tissue of interest (e.g., flowers, leaves) using a commercial kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the candidate genes and a stable reference gene (e.g., Actin, Ubiquitin) for normalization. Primers should amplify a product of 100-200 bp.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR in a real-time PCR system with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis to verify product specificity.

-

Data Analysis: Calculate the relative transcript abundance using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[4]

Protocol: Recombinant Enzyme Expression and AAT Activity Assay

This protocol allows for the functional characterization of a candidate AAT enzyme.

-

Cloning: Amplify the full-length coding sequence of the candidate AAT gene from cDNA and clone it into an expression vector (e.g., pET vector for E. coli).

-

Heterologous Expression: Transform the expression construct into a suitable host like E. coli BL21(DE3). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

-

Protein Purification: Harvest the cells, lyse them by sonication, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Enzyme Activity Assay (DTNB Method):

-

Principle: This colorimetric assay measures the release of free Coenzyme A (CoA-SH) during the esterification reaction. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that absorbs at 412 nm.[13]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:

-

100 µM Hexanoyl-CoA (substrate)

-

1 mM Linalool (substrate)

-

0.2 mM DTNB

-

-

Procedure: Add the purified AAT enzyme to the reaction mixture to start the reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer or plate reader.

-

Calculation: Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB (14,150 M-1cm-1).

-

Protocol: Metabolite Extraction and Quantification by GC-MS

This protocol is for the identification and quantification of this compound and other volatile esters from plant tissue.

-

Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract a known weight of tissue (e.g., 100 mg) with a suitable organic solvent (e.g., hexane or methyl tert-butyl ether (MTBE)) containing an internal standard (e.g., nonyl acetate) for quantification. Vortex and centrifuge to pellet debris.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the organic extract into the GC-MS system.

-

Separation: Use a non-polar capillary column (e.g., DB-5 or HP-5ms). Program the oven temperature with a gradient, for example, starting at 50°C, holding for 2 min, then ramping at 10°C/min to 250°C.[13]

-

Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time to an authentic chemical standard. Quantify the compound by integrating the peak area relative to the internal standard.

Conclusion

The biosynthesis of this compound in aromatic plants is a sophisticated process that integrates primary and secondary metabolism. It relies on the plastidial MEP pathway for its alcohol precursor, linalool, and fatty acid metabolism for its acyl-CoA precursor, hexanoyl-CoA. The final esterification is catalyzed by an alcohol acyltransferase. The production is under tight genetic and epigenetic control, offering multiple targets for metabolic engineering to enhance the yield of this valuable aromatic compound. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the specific enzymes and regulatory networks involved in the biosynthesis of this compound across different plant species.

References

- 1. Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS 7779-23-9 - RUO [benchchem.com]

- 8. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 10. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. biorxiv.org [biorxiv.org]

The Elusive Presence of Linalyl Hexanoate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate, a monoterpenoid ester, is recognized for its potential as a flavoring agent. However, a comprehensive review of the scientific literature reveals a notable scarcity of this compound in common natural sources. While its structurally related precursors, linalool and linalyl acetate, are abundant and well-characterized components of many plant essential oils, this compound appears to be a rare or trace constituent. This technical guide summarizes the current state of knowledge regarding the natural occurrence of this compound, provides detailed experimental protocols for the analysis of related volatile compounds, and presents a putative biosynthetic pathway for linalyl esters.

Natural Occurrence and Quantitative Data

Despite extensive analysis of the volatile profiles of numerous aromatic plants, this compound has not been identified as a significant natural product. This guide focuses on several key plant species known for their rich essential oil content, summarizing the abundance of major related volatile compounds and noting the absence of detectable this compound in the cited studies.

Table 1: Major Volatile Constituents of Selected Plant Essential Oils

| Plant Species | Major Linalool/Linalyl Ester Derivatives | This compound Concentration (%) | References |

| Lavandula intermedia (Lavandin) | Linalool (26.14–57.07%), Linalyl acetate (9.08–24.45%) | Not Detected | [1] |

| Salvia sclarea (Clary Sage) | Linalyl acetate (up to 62.6%), Linalool (up to 35.8%) | Not Detected | [2][3] |

| Mentha citrata (Bergamot Mint) | Linalool (up to 77.1%), Linalyl acetate (up to 46.25%) | Not Detected | [4][5] |

| Chamomilla recutita (German Chamomile) | α-Bisabolol, Bisabolol oxides, Chamazulene | Not Detected | [6] |

| Zingiber officinale (Ginger) | Zingiberene, β-Sesquiphellandrene, α-Farnesene | Not Detected | [7][8] |

The consistent absence of this compound in these and other commonly studied essential oils suggests that either the enzymatic machinery for its specific biosynthesis is not widespread in the plant kingdom, or it is produced in quantities below the detection limits of standard analytical techniques.

Experimental Protocols: Extraction and Analysis of Volatile Esters

The identification and quantification of volatile compounds like this compound from plant matrices rely on established analytical chemistry techniques. The following is a generalized protocol for the extraction and analysis of volatile esters from plant material using hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Plant Material and Extraction

-

Sample Preparation: Fresh or dried aerial parts of the plant (e.g., flowers, leaves) are used for extraction. The material should be accurately weighed.

-

Hydrodistillation: The plant material is placed in a Clevenger-type apparatus with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed. The essential oil, being less dense than water, is collected in a calibrated trap. The distillation is typically carried out for 3 hours.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the volatile compounds.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds with different boiling points. A typical program starts at 60°C for 5 minutes, then increases to 240°C at a rate of 3°C/min, and holds at 240°C for 10 minutes.

-

Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Compound Identification: The identification of the constituents is performed by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley).

Biosynthesis of Linalyl Esters

While the specific pathway for this compound biosynthesis is not well-documented, a putative pathway can be inferred from the known biosynthesis of other linalyl esters, such as linalyl acetate.[9] The final step involves the esterification of linalool with an acyl-CoA molecule, a reaction catalyzed by an alcohol acyltransferase (AAT).[10][11]

Caption: Putative biosynthetic pathway of this compound.

General Workflow for Volatile Compound Analysis

The systematic investigation of volatile compounds in plant materials follows a standardized workflow, from sample preparation to data analysis.

Caption: General workflow for the analysis of volatile compounds from plant sources.

Conclusion

References

- 1. AO-07: Enriching essential Oils with Linalyl Acetate using bio-acylation of Linalool [archives.umc.edu.dz]

- 2. Enzymatic production of linalool esters in organic and solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 7. This compound, 7779-23-9 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

Linalyl Hexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate (CAS No. 7779-23-9) is an acyclic monoterpenoid and a fatty acid ester.[1] It is a key component in the fragrance and flavor industries, valued for its characteristic fruity and floral aroma. This technical guide provides an in-depth overview of the chemical and spectral properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound is the ester formed from the reaction of linalool, a naturally occurring terpene alcohol, and hexanoic acid. Its molecular formula is C16H28O2, with a molecular weight of 252.39 g/mol .[2]

| Property | Value |

| CAS Number | 7779-23-9 |

| Molecular Formula | C16H28O2 |

| Molecular Weight | 252.39 g/mol [2] |

| Appearance | Colorless clear oily liquid (estimated)[3] |

| Boiling Point | 252.00 °C @ 760.00 mm Hg[3] |

| Specific Gravity | 0.90000 @ 25.00 °C[3] |

| Flash Point | 177.00 °F (80.56 °C)[3] |

Spectral Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum would show characteristic signals for the vinyl protons, the protons adjacent to the ester oxygen, the methylene groups of the hexanoate chain, and the methyl groups of the linalool moiety.

¹³C NMR (Predicted): The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, the carbon bonded to the ester oxygen, and the various aliphatic carbons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1750-1735[4] |

| C-O (Ester) | 1260-1050[4] |

| C=C (Alkene) | ~1670-1640 |

| C-H (sp²) | ~3100-3000 |

| C-H (sp³) | ~3000-2850[4] |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for identifying and quantifying volatile compounds like this compound. The mass spectrum is characterized by fragmentation patterns that provide structural information. A common fragmentation of linalyl esters involves the loss of the acyloxy group and subsequent rearrangements of the linalyl cation.

Experimental Protocols

Chemical Synthesis of this compound

The primary method for synthesizing this compound is the esterification of linalool with hexanoic acid or its anhydride.[2]

Materials:

-

Linalool

-

Hexanoic anhydride (or hexanoic acid and a dehydrating agent)

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve linalool and a catalytic amount of DMAP in the anhydrous solvent.

-

Slowly add hexanoic anhydride to the stirred solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may be gently heated to increase the rate.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and more selective alternative to chemical methods.

Materials:

-

Linalool

-

Hexanoic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane) or solvent-free system

Procedure:

-

Combine linalool, hexanoic acid, and the immobilized lipase in a reaction vessel.

-

If using a solvent, add n-hexane. For a solvent-free system, the reactants themselves serve as the medium.

-

Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.

-

Monitor the conversion to this compound over time using GC analysis.

-

Upon reaching the desired conversion, separate the immobilized enzyme by filtration.

-

The product can be purified from the remaining reactants by vacuum distillation or column chromatography.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward workflow.

Caption: Chemical synthesis workflow for this compound.

References

Chirality and enantiomeric forms of Linalyl hexanoate

An In-Depth Technical Guide to the Chirality and Enantiomeric Forms of Linalyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C16H28O2) is a naturally occurring monoterpenoid ester found in various plants and fruits, contributing to their characteristic aromas. As with many volatile compounds, chirality plays a crucial role in its sensory and biological properties. This technical guide provides a comprehensive overview of the chirality of this compound, focusing on its enantiomeric forms, physicochemical properties, synthesis, analytical separation, and potential biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry, natural product synthesis, and drug development.

This compound possesses a single chiral center at the C3 position, inherited from its parent alcohol, linalool. This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-(-)-linalyl hexanoate and (S)-(+)-linalyl hexanoate. The distinct spatial arrangement of these enantiomers can lead to significant differences in their interactions with chiral biological receptors, such as olfactory receptors and enzymes, resulting in unique odor profiles and pharmacological effects.

Physicochemical Properties

Properties of Racemic this compound

The following table summarizes the known physicochemical properties of racemic this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C16H28O2 | [1][2] |

| Molecular Weight | 252.39 g/mol | [1][2] |

| Appearance | Colorless clear oily liquid (estimated) | [3] |

| Boiling Point | 252.0 °C at 760.0 mmHg | [1][3] |

| Specific Gravity | 0.90000 @ 25.00 °C | [3] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | [3] |

| Flash Point | 177.0 °F (80.56 °C) | [3] |

| logP (o/w) | 5.959 (estimated) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water | [3] |

Chiral Properties of this compound Enantiomers

The key distinguishing feature between the enantiomers of this compound is their optical rotation. While specific experimentally determined values for this compound are not widely published, the nomenclature indicates their expected behavior:

-

(R)-(-)-linalyl hexanoate: Expected to be levorotatory (rotates plane-polarized light to the left).

-

(S)-(+)-linalyl hexanoate: Expected to be dextrorotatory (rotates plane-polarized light to the right).

The magnitude of the specific rotation is a physical constant for each pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration)[4][5][6]. For the related compound, (-)-linalyl acetate, a specific optical rotation of -9.45° (at 20°C/D) has been reported, providing an indication of the potential range for this compound enantiomers[7].

The odor profiles of the enantiomers are also expected to differ due to their differential interactions with olfactory receptors[1]. While specific odor thresholds for the individual enantiomers of this compound are not available, it is a well-documented phenomenon for many chiral odorants[8][9].

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically enriched or pure forms of this compound is essential for studying their distinct properties. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. A common strategy involves the esterification of an enantiomerically pure linalool precursor with hexanoic acid or a derivative thereof.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme such as a lipase[1]. In the case of this compound, lipase-catalyzed hydrolysis or transesterification can be employed.

For example, a racemic mixture of this compound can be treated with a lipase that preferentially hydrolyzes one enantiomer (e.g., the (R)-enantiomer) to (R)-linalool and hexanoic acid, leaving the unreacted (S)-linalyl hexanoate in high enantiomeric excess[1][10].

Experimental Protocols

The following are representative protocols for the synthesis and analysis of this compound enantiomers, adapted from established methods for similar chiral esters.

Representative Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is based on general procedures for lipase-catalyzed resolutions[3][11][12][13][14].

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., from Candida antarctica B, Pseudomonas fluorescens)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., hexane, isooctane)

-

Acyl donor (for transesterification, e.g., vinyl acetate) or water (for hydrolysis)

-

Magnetic stirrer and thermostatically controlled water bath

-

Quenching agent (e.g., acetone)

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure (Hydrolysis):

-

To a solution of racemic this compound (1 equivalent) in a suitable organic solvent, add phosphate buffer.

-

Add the immobilized lipase (e.g., 10-50% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC to determine the enantiomeric excess (ee) of the substrate and product.

-

When the desired conversion (typically around 50%) is reached, quench the reaction by adding a solvent like acetone to precipitate the enzyme.

-

Filter off the enzyme.

-

Separate the organic and aqueous layers.

-

Isolate the unreacted this compound enantiomer and the linalool product from the organic layer by column chromatography.

Procedure (Transesterification):

-

Dissolve racemic this compound (1 equivalent) and an acyl donor (e.g., vinyl acetate, 2-5 equivalents) in an anhydrous organic solvent.

-

Add the immobilized lipase.

-

Stir the mixture at a controlled temperature.

-

Monitor the reaction as described for hydrolysis.

-

Upon reaching the desired conversion, filter off the enzyme.

-

Remove the solvent and excess acyl donor under reduced pressure.

-

Purify the resulting ester and alcohol by column chromatography.

Representative Protocol for Chiral Gas Chromatography (GC) Analysis

This protocol is based on general methods for the chiral GC analysis of terpenes and their esters[2][15][16][17].

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXse or Chirasil-Val).

GC Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral column.

-

Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C (FID) or MS transfer line at 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 200 °C).

-

Injection Mode: Split or splitless, depending on the concentration of the sample.

Sample Preparation:

-

Dilute the sample containing this compound in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 100-1000 ppm).

-

Inject a small volume (e.g., 1 µL) into the GC.

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers of this compound based on their retention times (which may be determined by injecting standards of known configuration, if available).

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activities of the individual enantiomers of this compound are scarce, valuable insights can be inferred from the known effects of its parent alcohol, linalool, and the structurally similar ester, linalyl acetate.

Known Activities of Related Compounds

Linalool and linalyl acetate are major components of essential oils known for their anti-inflammatory, anxiolytic, and sedative properties[11][15][18][19][20]. Studies have shown that these compounds can modulate inflammatory responses. For instance, linalool has been demonstrated to inhibit the production of pro-inflammatory cytokines[21]. Both linalool and linalyl acetate have been found to attenuate the canonical NF-κB signaling pathway in HepG2 cells, a key pathway involved in inflammation[19].

Potential Signaling Pathways for Terpenoid Esters

Terpenoids as a class of compounds are known to interact with various signaling pathways that are crucial in cellular processes, including inflammation and cell survival. Based on the activity of related compounds, the enantiomers of this compound may potentially modulate one or more of the following pathways:

-

NF-κB Pathway: As seen with linalool and linalyl acetate, this compound may inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and are also implicated in inflammation. Some terpenoids have been shown to modulate MAPK signaling[1].

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is linked to various diseases, including cancer and inflammatory disorders. Certain terpenoids have been found to influence this pathway[1].

It is crucial to emphasize that the interaction of this compound enantiomers with these pathways is speculative and requires experimental validation. The differential effects of the (R) and (S) enantiomers on these pathways would be of significant interest in drug development.

Conclusion

The chirality of this compound presents a fascinating area of study with implications for the flavor, fragrance, and pharmaceutical industries. While there is a solid foundation for understanding the general principles of its enantiomeric forms, there remains a significant need for further research to fully characterize the specific properties and biological activities of (R)-(-)- and (S)-(+)-linalyl hexanoate. The experimental approaches outlined in this guide provide a framework for researchers to pursue the synthesis, separation, and analysis of these enantiomers. Future in-vitro and in-vivo studies are warranted to elucidate their distinct pharmacological profiles and to explore their potential as therapeutic agents, particularly in the context of inflammation and other conditions where related terpenoids have shown promise.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. research.rug.nl [research.rug.nl]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Linalyl Acetate | C12H20O2 | CID 8294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enantiospecific determination of the odour threshold concentrations of (R)- and (S)-linalool in water and beer | BrewingScience [brewingscience.de]

- 9. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound CAS 7779-23-9 - RUO [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. gcms.cz [gcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Safety Assessment of Linalyl Hexanoate as a Flavoring Ingredient: A Technical Guide

An in-depth analysis of the Generally Recognized as Safe (GRAS) status of linalyl hexanoate, detailing its toxicological evaluation, metabolic fate, and exposure assessment for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 7779-23-9) is a fragrance and flavoring ingredient valued for its fresh, green, and slightly fruity aroma. As a member of the acyclic monoterpenoid family, it is an ester of the tertiary alcohol linalool and hexanoic acid.[1][2] This technical guide provides a comprehensive overview of the scientific data supporting the Generally Recognized as Safe (GRAS) status of this compound for its intended use as a flavoring ingredient in food. The safety evaluation of this compound relies on data from the substance itself, as well as on a robust body of evidence from structurally related compounds, primarily its hydrolysis products, linalool and hexanoic acid, and the closely related ester, linalyl acetate.

Regulatory Status and Exposure

This compound has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), both of which have affirmed its safety for use as a flavoring ingredient.

-

FEMA GRAS: this compound is listed as FEMA number 2643.[3][4] The FEMA Expert Panel's GRAS assessments are based on a comprehensive review of scientific evidence, including intake data, metabolic pathways, and toxicological studies.[3]

-

JECFA: JECFA has assigned this compound number 364 and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[1][5]

-

Code of Federal Regulations (CFR): this compound is listed in 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[6]

The estimated daily intake of this compound is low. The Maximised Survey-derived Daily Intake (MSDI) for Europe is reported as 0.85 µ g/capita/day .[7] Updated use levels in various food categories in the United States are collected as part of the FDA's Scientific Literature Review (SLR) project and are available from FEMA.[3] An older survey from 1965 reported average maximum use levels of 3.2 ppm in non-alcoholic beverages and 6.0 ppm in frozen dairy.[8]

Toxicological Assessment

The safety of this compound is well-supported by toxicity data on the substance and its principal metabolite, linalool. The toxicological data is summarized in the tables below.

Acute Toxicity

| Substance | Species | Route | LD50 | Reference |

| This compound | Mouse | Oral | 39,040 mg/kg bw |

Repeated-Dose Toxicity

The repeated-dose toxicity of this compound is primarily evaluated through read-across to its hydrolysis product, linalool.

| Substance | Species | Study Duration & Type | NOAEL | Key Findings at Higher Doses | Reference |

| Linalool | Rat | 91-day Dermal (OECD 411) | 250 mg/kg bw/day (local effects) | Lethargy, depressed motor activity, increased liver and kidney weight at 4000 mg/kg bw/day. No systemic toxicity at 1000 mg/kg bw/day. | [9] |

| Linalool | Rat | 28-day Oral (in Coriander Oil) | 160 mg/kg bw/day | Histological effects in the liver and kidney at 400 mg/kg bw/day. | [10] |

Developmental and Reproductive Toxicity

No dedicated reproductive or developmental toxicity studies have been conducted on this compound. The assessment relies on data from linalool.

| Substance | Species | Study Type | Maternal NOAEL | Developmental NOAEL | Key Findings | Reference | |---|---|---|---|---|---| | Linalool | Rat | Developmental Toxicity (Gavage) | 500 mg/kg bw/day | ≥1000 mg/kg bw/day | Reduced maternal body weight gain and feed consumption at 1000 mg/kg bw/day. No adverse effects on fetuses. |[11][12] |

Genotoxicity

Based on available in vitro data for linalyl esters and extensive data for linalool, this compound is not considered to be genotoxic.

Experimental Protocols

The safety assessment of this compound relies heavily on studies conducted according to standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are the general methodologies for the key studies cited.

OECD 411: Subchronic Dermal Toxicity: 90-Day Study (Read-across from Linalool)

-

Test Animals: Typically Sprague-Dawley rats, with an equal number of males and females per group.

-

Dosage: The test substance is applied daily to a shaved area of the back. At least three dose levels and a control group are used.

-

Duration: 91 days.

-

Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are monitored weekly. Hematology and clinical chemistry are assessed at the end of the study.

-

Pathology: Gross necropsy is performed on all animals. Histopathological examination of major organs and tissues is conducted.

In the 91-day dermal study on linalool, Sprague-Dawley rats (20/sex/dose) were treated with doses of 250, 1000, or 4000 mg/kg bw/day.[9]

OECD 407: Repeated Dose 28-Day Oral Toxicity Study (Read-across from Linalool)

-

Test Animals: Typically rats, with at least 5 males and 5 females per dose group.

-

Dosage: The test substance is administered daily by gavage or in the diet/drinking water. At least three dose levels and a control are used.

-

Duration: 28 days.

-

Observations: Daily clinical signs, weekly body weight and food consumption.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are measured at termination.

-

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathology is performed on the control and high-dose groups, and on any tissues with gross lesions in other groups.

For the 28-day oral study with linalool (as a component of coriander oil), Sprague-Dawley rats were administered doses of 160, 400, or 1000 mg/kg bw/day by gavage.[10]

Metabolic Fate

Upon ingestion, this compound is expected to be rapidly hydrolyzed by carboxylesterases in the gastrointestinal tract, blood, and liver into its constituent parts: linalool and hexanoic acid. This metabolic pathway is common for simple esters of alcohols and carboxylic acids. Both linalool and hexanoic acid are endogenous to human metabolism and have well-characterized metabolic fates. Hexanoic acid is a short-chain fatty acid that is readily metabolized through beta-oxidation. Linalool is primarily metabolized via glucuronic acid conjugation and excreted in the urine.[13]

GRAS Evaluation Workflow

The Generally Recognized as Safe (GRAS) determination for a flavoring ingredient like this compound follows a structured, science-based process. The FEMA GRAS program is a well-established example of such a process.

Potential Signaling Pathway Interactions

While specific studies on the interaction of this compound with cellular signaling pathways are not available, research on its parent alcohol, linalool, and other terpenoids provides some insights. Terpenoids have been shown to interact with various signaling pathways, often exhibiting anti-inflammatory and antioxidant properties.[14] For instance, some terpenoids can modulate the NF-κB (Nuclear factor-kappa B) signaling pathway, which is a key regulator of the inflammatory response.[14] Given that this compound is readily metabolized to linalool, it is plausible that at sufficient concentrations, it could indirectly influence similar pathways. However, at the low levels of exposure from its use as a flavoring ingredient, significant pharmacological effects are not anticipated.

Natural Occurrence

This compound is a naturally occurring compound found in some essential oils. It has been identified as a trace component of lavandin oil.[15] The parent alcohol, linalool, and the related ester, linalyl acetate, are widespread in nature, found in hundreds of plants, including lavender, bergamot, and coriander.[16][17]

Conclusion

The GRAS status of this compound as a flavoring ingredient is strongly supported by a comprehensive safety assessment. This assessment is based on its low estimated daily intake, rapid metabolism to well-characterized and safe endogenous substances (linalool and hexanoic acid), and a robust toxicological database for these metabolites. The available data from acute, repeated-dose, and developmental toxicity studies, primarily through read-across from linalool, demonstrate a wide margin of safety for consumers at the current levels of use. Genotoxicity concerns are absent. For researchers, scientists, and drug development professionals, this compound serves as an example of a flavoring ingredient whose safety is established through a rigorous, science-based evaluation process that incorporates data from the substance itself and from structurally and metabolically related compounds.

References

- 1. WHO | JECFA [apps.who.int]

- 2. Showing Compound this compound (FDB002293) - FooDB [foodb.ca]

- 3. femaflavor.org [femaflavor.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Food safety and quality: details [fao.org]

- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 7. This compound, 7779-23-9 [thegoodscentscompany.com]

- 8. femaflavor.org [femaflavor.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound CAS 7779-23-9 - RUO [benchchem.com]

- 16. hermitageoils.com [hermitageoils.com]

- 17. newdirectionsaromatics.com [newdirectionsaromatics.com]

The Enigmatic Role of Linalyl Hexanoate in Plant Defense: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are critical to a plant's defense arsenal, mediating interactions with herbivores, pathogens, and beneficial organisms. Linalyl hexanoate, an acyclic monoterpenoid ester, is a component of this complex chemical language. However, its specific role in plant defense remains largely uncharacterized, with current understanding heavily reliant on the well-documented defensive properties of its precursors: linalool and hexanoic acid. This technical guide synthesizes the current, albeit limited, direct evidence of this compound's biological role and extrapolates its potential functions based on the established activities of its constituent molecules. We provide a comprehensive overview of its biosynthesis, inferred signaling pathways, and detailed experimental protocols for its study, aiming to equip researchers with the foundational knowledge to explore this intriguing molecule's full potential in plant protection and novel therapeutic development.

Introduction: The Scent of Defense

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to ward off a myriad of threats. Volatile organic compounds are a key component of this system, acting as repellents, toxins, and signaling molecules. This compound, a fragrant ester, is found in the volatile emissions of various plants. While its direct defensive functions are not yet well-defined in scientific literature, the pronounced roles of its precursors—the monoterpenoid alcohol linalool and the fatty acid-derived hexanoic acid—provide a strong basis for inferring its significance in plant immunity. Linalool is known for its direct anti-fungal and insect-repellent properties, while hexanoic acid is a recognized primer of plant defense responses, sensitizing the plant to mount a faster and stronger defense upon attack. This guide will delve into the knowns and logical inferences surrounding this compound's role in the intricate web of plant defense.

Biosynthesis of this compound

This compound is synthesized in plants through an esterification reaction between linalool and a hexanoyl donor, typically hexanoyl-CoA. The biosynthesis of its precursors follows distinct metabolic pathways.

-

Linalool Synthesis: Linalool is a monoterpene alcohol synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized in the plastids. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all terpenoids. A linalool synthase (LIS) enzyme then catalyzes the conversion of geranyl diphosphate (GPP), formed from the condensation of IPP and DMAPP, into linalool.

-

Hexanoic Acid Synthesis: Hexanoic acid is a short-chain fatty acid. Its biosynthesis in plants is part of the fatty acid synthesis pathway.

The final esterification step to form this compound is catalyzed by an alcohol acyltransferase (AAT). The biosynthesis of related esters, such as linalyl acetate, has been localized to glandular trichomes, which are specialized structures on the surface of leaves and stems, suggesting these may be key sites for this compound production as well.[1]

Biological Role in Plant-Insect Interactions

Direct evidence for the role of this compound in plant defense is sparse. However, it has been identified as a volatile compound that can mediate interactions between plants and insects.

-

Attractant: this compound has been shown to act as an attractant for certain pestiferous social insects and the Oriental fruit fly (Bactrocera dorsalis).[2] This role, while not defensive in a traditional sense, underscores its bioactivity and perception by insects. The emission of such compounds can be a plant's strategy to manipulate insect behavior.

-

Herbivore-Induced Plant Volatile (HIPV): The production and release of volatile organic compounds like this compound can be a direct response to tissue damage caused by feeding insects.[2] These HIPVs can serve as signals to attract natural enemies of the herbivores, a phenomenon known as "indirect defense." While not specifically demonstrated for this compound, its presence in herbivore-induced volatile blends is plausible.

Inferred Defensive Functions Based on Precursors

A deeper understanding of this compound's potential defensive role can be gleaned from the well-established functions of its precursors.

Linalool: A Direct Defense Compound

Linalool is a well-documented anti-herbivore and anti-pathogenic compound.

-

Antifungal Activity: Linalool exhibits broad-spectrum antifungal activity against various plant pathogens. For instance, it has been shown to inhibit the mycelial growth of Fusarium oxysporum.

-

Insect Repellency: Linalool is a known repellent for a variety of agricultural pests, including mosquitoes and certain aphids. The emission of linalool can deter herbivores from feeding.

Hexanoic Acid: A Primer of Plant Defenses

Hexanoic acid acts as a "vaccine" for plants, priming their defense systems for a more robust response to subsequent attacks.[3]

-

Priming of JA and SA Pathways: Hexanoic acid treatment can lead to a faster and stronger accumulation of jasmonic acid (JA) and salicylic acid (SA), two key phytohormones that regulate distinct defense pathways.[3] The JA pathway is primarily activated in response to necrotrophic pathogens and chewing herbivores, while the SA pathway is crucial for defense against biotrophic pathogens.

Putative Signaling Pathways

Based on the roles of its precursors, a hypothetical signaling pathway for the involvement of this compound in plant defense can be proposed. Herbivore feeding or pathogen infection could trigger the biosynthesis and release of this compound. The perception of this damage, potentially amplified by the priming action of the hexanoic acid moiety, would lead to the activation of downstream signaling cascades, likely involving mitogen-activated protein kinases (MAPKs). This would culminate in the activation of transcription factors that upregulate the expression of defense-related genes, including those involved in the JA and SA pathways.

Quantitative Data on Precursors

| Compound | Bioassay | Organism | Metric | Value | Reference |

| Linalool | Antifungal activity | Fusarium oxysporum | EC50 | 0.84 mL/L | (Mentioned in search results, specific citation needed) |

| Linalool | Insect Repellency | Aphids (Myzus persicae) | - | Significant reduction in infestation | (Mentioned in search results, specific citation needed) |

| Hexanoic Acid | Defense Priming | Tomato | - | Effective at inducing resistance | (Mentioned in search results, specific citation needed) |

Experimental Protocols

To facilitate further research into the role of this compound in plant defense, this section provides detailed methodologies for key experiments.

Quantification of this compound in Plant Volatiles by GC-MS

This protocol describes the collection of plant volatiles and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Volatile collection chambers (e.g., glass cylinders)

-

Volatile collection traps (VCTs) packed with an adsorbent material (e.g., Porapak Q)

-

Vacuum pump and flowmeter

-

GC-MS system with a suitable capillary column (e.g., DB-5)

-

This compound standard

-

Internal standard (e.g., n-octane)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Enclose the plant or plant part in the volatile collection chamber.

-

Pull air through the chamber and over the VCT using the vacuum pump at a controlled flow rate (e.g., 1 L/min) for a defined period (e.g., 4-8 hours).

-

Elute the trapped volatiles from the VCT with a small volume of solvent (e.g., 150 µL of dichloromethane) containing a known amount of the internal standard.

-

Inject an aliquot (e.g., 1 µL) of the eluate into the GC-MS.

-

Separate the compounds on the GC column using a suitable temperature program.

-

Identify this compound based on its retention time and mass spectrum compared to the authentic standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with the this compound standard.

Insect Olfactory Response Bioassay using Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory perception.[4]

Materials:

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

-

Stereo-microscope

-

Insect of interest (e.g., an herbivore)

-

This compound solution in a suitable solvent (e.g., mineral oil)

-

Control (solvent only)

-

Odor delivery system (e.g., a puffer)

Procedure:

-

Excise an antenna from the insect and mount it between the two electrodes on the EAG probe.

-

Deliver a puff of the control air over the antenna to establish a baseline response.

-

Deliver a puff of the this compound solution over the antenna.

-

Record the depolarization of the antennal membrane (the EAG response).

-

Repeat with different concentrations of this compound to generate a dose-response curve.

-

Compare the EAG responses to this compound with those to the control and other known attractants or repellents.

Herbivore Feeding Deterrence Bioassay

This bioassay assesses the ability of this compound to deter feeding by a chewing herbivore.

Materials:

-

Herbivorous insect (e.g., Spodoptera littoralis larvae)

-

Leaf discs from a host plant

-

This compound solutions at various concentrations in a volatile solvent (e.g., acetone)

-

Control solution (solvent only)

-

Petri dishes with moist filter paper

Procedure:

-

Prepare leaf discs of a uniform size.

-

Apply a known volume of a this compound solution to the surface of half of the leaf discs (treatment group).

-

Apply the same volume of the solvent to the other half of the leaf discs (control group).

-

Allow the solvent to evaporate completely.

-

Place one treatment and one control leaf disc in each Petri dish.

-

Introduce a single, pre-weighed larva into each Petri dish.

-

After a set period (e.g., 24 hours), remove the larva and the remaining leaf disc fragments.

-

Measure the area of the leaf disc consumed for both treatment and control groups.

-

Calculate a feeding deterrence index.

In Vitro Antifungal Assay

This assay determines the direct inhibitory effect of this compound on the growth of a fungal pathogen.

Materials:

-

Fungal pathogen of interest (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

This compound

-

A suitable solvent (e.g., ethanol)

-

Petri dishes

Procedure:

-

Prepare PDA medium and autoclave.

-

While the medium is still molten, add this compound (dissolved in a small amount of solvent) to achieve a range of final concentrations. Add only the solvent to the control plates.

-

Pour the medium into Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug of the fungus.

-

Incubate the plates at an appropriate temperature.

-

Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control.

Conclusion and Future Research Directions

This compound remains a molecule of interest in the field of plant chemical ecology, yet its precise role in plant defense is an open question. The strong defensive properties of its precursors, linalool and hexanoic acid, provide a compelling rationale for investigating this compound as a potential defense compound in its own right. It may act directly as a toxin or repellent, or indirectly as a signal.

Future research should focus on:

-

Directly testing the effects of this compound on a broader range of herbivores and pathogens.

-

Quantifying the emission of this compound from plants under various biotic stresses.

-

Investigating the induction of defense-related genes in plants exposed to this compound.

-

Elucidating the specific signaling pathway that may be triggered by this compound.

By addressing these research gaps, we can fully unravel the role of this compound in the complex and fascinating world of plant defense, potentially paving the way for its application in sustainable agriculture and the development of new bioactive compounds.

References

- 1. Triple electroantennography captures the range and spatial arrangement of olfactory sensory neuron response on an insect antenna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Plant Volatiles | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 4. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Linalyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl hexanoate is a valuable ester recognized for its characteristic fruity and floral aroma, finding applications in the fragrance, flavor, and cosmetic industries. Traditionally synthesized through chemical methods, enzymatic esterification presents a greener and more specific alternative. This document provides detailed application notes and protocols for the synthesis of this compound using enzymatic catalysis, with a focus on immobilized lipases. Enzymatic synthesis offers several advantages, including milder reaction conditions, reduced byproduct formation, and enhanced product purity. Lipases, particularly in their immobilized form, are effective biocatalysts for the esterification of tertiary alcohols like linalool, which can be challenging with conventional chemical methods due to the potential for side reactions such as dehydration and cyclization.

Data Presentation: Influence of Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. The following tables summarize the quantitative data on the impact of these parameters on the reaction conversion and product yield.

Table 1: Effect of Enzyme Type on this compound Synthesis

| Enzyme | Support | Reaction Time (h) | Conversion (%) | Reference |

| Novozym 435 (Candida antarctica lipase B) | Macroporous acrylic resin | 10 | 5.58 | [1] |

| Lipase from Pseudomonas fluorescens | Immobilized on Hyflo Super Cell | 4 | High (for similar esters) | [2] |

| Lipase from Rhizomucor miehei | Immobilized | 24 | Moderate (for other esters) | [3] |

Table 2: Effect of Temperature on this compound Synthesis using Novozym 435

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| 50 | 24 | Low | [1] |

| 60 | 24 | Moderate | [1] |

| 70 | 10 | 5.58 | [1] |

Table 3: Effect of Substrate Molar Ratio (Linalool:Hexanoic Acid) on Ester Synthesis

| Molar Ratio | Enzyme | Reaction Time (h) | Conversion (%) | Reference |

| 1:1 | Novozym 435 | 10 | 5.58 | [1] |

| 1:2 | Novozym 435 | Not specified | Higher conversion generally observed with excess acyl donor | [4] |

Table 4: Effect of Solvent on Linalyl Ester Synthesis

| Solvent | Enzyme | Reaction Time (h) | Conversion (%) | Reference |

| Solvent-free | Novozym 435 | 10 | 3.81 | [1] |

| n-Hexane | Novozym 435 | 10 | 2.25 | [1] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of this compound.

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Lipase

Materials:

-

Linalool (≥97% purity)

-

Hexanoic acid (≥98% purity)

-

Immobilized Lipase (e.g., Novozym 435)

-

Organic solvent (e.g., n-hexane, optional)

-

Molecular sieves (3Å, activated)

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

-

Filter paper

Procedure:

-

Reactant Preparation: In a clean, dry screw-capped flask, combine linalool and hexanoic acid. For a typical reaction, a 1:1 molar ratio can be used. For example, add 1.54 g of linalool (10 mmol) and 1.16 g of hexanoic acid (10 mmol).

-

Solvent Addition (Optional): If a solvent is used, add a suitable volume of n-hexane. A solvent-to-substrate molar ratio of 2:1 can be employed[1]. For the example above, this would be approximately 10 mL of n-hexane. For a solvent-free system, proceed to the next step.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. An enzyme concentration of 5% (w/w) of the total substrates is a common starting point[1]. For the example above, this would be (1.54 g + 1.16 g) * 0.05 = 0.135 g of Novozym 435.

-

Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the mixture to remove the water produced during esterification, which can inhibit the enzyme and shift the equilibrium towards the reactants.

-

Reaction Incubation: Securely cap the flask and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 70°C and the agitation to 200 rpm[1].

-

Reaction Monitoring: Allow the reaction to proceed for 10-24 hours. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC).

-

Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused for subsequent batches.

Protocol 2: Purification of this compound

Materials:

-

Reaction mixture from Protocol 1

-

5% (w/v) Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for column chromatography (e.g., hexane:ethyl acetate gradient)

Procedure:

-

Neutralization: Transfer the filtered reaction mixture to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted hexanoic acid. Repeat the washing until the aqueous layer is no longer basic (test with pH paper).

-

Brine Wash: Wash the organic layer with a saturated sodium chloride solution to remove any remaining aqueous contaminants.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (if used) using a rotary evaporator.

-

Column Chromatography (Optional): For high purity this compound, the crude product can be further purified by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent.

Protocol 3: Gas Chromatography (GC) Analysis of this compound

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for flavor and fragrance analysis (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)[5].

GC Conditions:

-

Injector Temperature: 250°C[5]

-

Detector Temperature: 250°C[5]

-

Carrier Gas: Nitrogen or Helium[5]

-

Flow Rate: 1.0 mL/min[5]

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

Sample Preparation:

-

Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration for GC analysis.

-